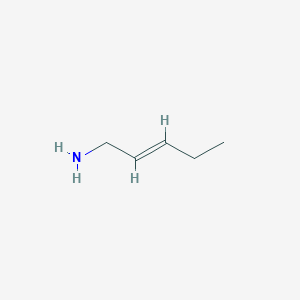

Pent-2-en-1-amine

Description

General Significance of Unsaturated Amines in Organic Synthesis and Chemical Biology

Unsaturated amines hold significant importance in both organic synthesis and chemical biology due to their dual functionality: the nucleophilic character of the amine group and the reactivity of the alkene moiety. These compounds serve as crucial building blocks for the construction of complex molecular architectures. nih.gov

In organic synthesis, unsaturated amines are highly valued as versatile synthons, particularly for the creation of nitrogen-containing heterocycles. nih.gov These heterocyclic compounds are prevalent in a wide array of natural products, biologically active molecules, and pharmaceutical agents. nih.gov The presence of both an amine and an alkene allows for diverse reaction pathways, including:

Nucleophilic additions: The amine group can participate in additions to electrophilic centers, while the alkene can undergo additions (e.g., Michael additions) with various nucleophiles. For instance, the Michael addition of amines to α,β-unsaturated olefins is a known method for synthesizing β-amino esters, which are compounds with significant biological properties and applications in pharmaceuticals. rsc.org

Cyclization reactions: The combined functionalities enable intramolecular cyclizations, leading to the formation of cyclic and heterocyclic compounds. Enaminones, which can be derived from amines and α,β-unsaturated carbonyl compounds, are recognized as versatile synthons for various heterocycles and exhibit a range of biological activities. researchgate.netacs.orgwikipedia.org

Catalysis: Unsaturated amines, or compounds derived from them, are involved in various catalytic processes, including organocatalytic reactions such as covalent catalysis (e.g., secondary amine catalysis), non-covalent catalysis (e.g., Brønsted acid catalysis), and bifunctional catalysis. nih.gov

Hydroamination: This highly atom-economical reaction involves the direct addition of amine N-H bonds across an unsaturated carbon-carbon linkage, providing efficient access to a variety of amines. organic-chemistry.org

Beyond their synthetic utility, amines, including unsaturated amines, are fundamental building blocks in chemical biology. They are integral components of essential biological molecules such as amino acids, nucleotides, hormones, and neurotransmitters. biosynth.comlookchem.compressbooks.pub The lone pair of electrons on the nitrogen atom in amines makes them both basic and nucleophilic, properties that are crucial for their diverse biological activities and their roles in pharmaceutical, nutraceutical, and cosmeceutical applications. biosynth.comlookchem.com Their ubiquitous presence and reactivity underscore their central role in life processes and the chemical industry, encompassing agrochemicals, dyes, and polymers. pressbooks.pub

Current Research Trajectories and Scope for Pent-2-en-1-amine

While the broader class of unsaturated amines is extensively studied for its synthetic and biological relevance, specific detailed research findings focusing solely on this compound (CID 15202923) are less extensively documented in readily available literature. However, its structural characteristics suggest a promising scope for its application in various chemical research trajectories, mirroring the utility of related unsaturated amines and their derivatives.

As a primary unsaturated amine, this compound is poised to serve as a valuable building block in organic synthesis. Its alkene moiety can participate in a range of addition reactions, while the primary amine can undergo alkylation, acylation, and condensation reactions. pressbooks.pub The compound's potential lies in its ability to be incorporated into more complex molecular structures, including nitrogen-containing heterocycles, which are often targets in medicinal chemistry.

For example, derivatives structurally related to this compound have been explored in specific catalytic reactions. One such instance is the use of (E)-pent-2-en-1-yl tosylcarbamate, a derivative of this compound, as an intermediate in gold(I)-catalyzed decarboxylative allylic amination. This reaction provides a pathway to synthetically important N-tosyl dienylamines with controlled stereoselectivity. orgsyn.org This highlights the potential for this compound to be utilized in the synthesis of specialized intermediates for advanced organic transformations.

The compound's role as a precursor in the synthesis of other valuable chemicals is also a notable area of interest. For instance, "2-Penten-1-amine" (CAS No.: 87156-71-6), an isomer, has been linked to synthetic routes for compounds like imidacloprid, an insecticide. lookchem.com This indicates that unsaturated amines with similar structures can be key intermediates in the production of commercially relevant molecules.

The inherent reactivity of the alkene and amine functionalities in this compound suggests its potential in:

Asymmetric Synthesis: Given the presence of a chiral center possibility upon reaction, it could be explored in asymmetric transformations to generate enantiomerically enriched products, a critical area in pharmaceutical chemistry.

Polymer Chemistry: Its bifunctional nature could make it a monomer or co-monomer in the synthesis of novel polymers or copolymers with specific properties.

Material Science: Derivatives could be designed for applications in material science, possibly as ligands for metal complexes or components in functional materials.

The current research trajectory for this compound, while not extensively detailed for the specific compound, aligns with the broader exploration of unsaturated amines as versatile synthons for complex organic molecules and as key components in various chemical and biological processes. Future research may focus on developing novel synthetic pathways utilizing this compound and exploring its specific applications in catalysis, medicinal chemistry, and materials science.

Table 1: Basic Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₁N |

| Molar Mass | 85.15 g/mol |

| PubChem CID | 15202923 ((2Z)-pent-2-en-1-amine) nih.gov |

| Compound Type | Unsaturated Primary Amine |

Structure

3D Structure

Properties

Molecular Formula |

C5H11N |

|---|---|

Molecular Weight |

85.15 g/mol |

IUPAC Name |

(E)-pent-2-en-1-amine |

InChI |

InChI=1S/C5H11N/c1-2-3-4-5-6/h3-4H,2,5-6H2,1H3/b4-3+ |

InChI Key |

IAWXHEPLJXAMSG-ONEGZZNKSA-N |

Isomeric SMILES |

CC/C=C/CN |

Canonical SMILES |

CCC=CCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pent 2 En 1 Amine and Analogues

Direct Amination Strategies

Direct amination involves the formation of a carbon-nitrogen bond in a single key step, starting from precursors that already contain the core carbon skeleton.

Reductive amination is a highly versatile method for synthesizing amines from carbonyl compounds. This process involves the initial reaction of a ketone or aldehyde with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of pent-2-en-1-amine, the logical carbonyl precursor is pent-2-enal.

The reaction proceeds by the nucleophilic attack of ammonia on the carbonyl carbon of pent-2-enal, followed by dehydration to form the corresponding imine. This intermediate is subsequently reduced to yield this compound. A critical challenge in this synthesis is the selective reduction of the C=N bond of the imine without affecting the C=C double bond of the pentenyl backbone.

A variety of reducing agents can be employed, with their choice being crucial for the reaction's success. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) could be used, they risk over-reduction. Milder or more selective reagents are often preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are capable of reducing protonated imines much faster than they reduce aldehydes or ketones, allowing the entire process to be performed in one pot. Furthermore, catalytic hydrogenation using specific metal catalysts, such as nickel, can be employed, as seen in the commercial synthesis of related compounds like amphetamine. Recent advancements have also introduced iron-based catalysts for the reductive amination of ketones and aldehydes using ammonia, demonstrating high yields and tolerance for various functional groups.

Table 1: Reductive Amination of Pent-2-enal

| Precursor | Amine Source | Typical Reducing Agents/Catalysts | Key Intermediate | Primary Challenge |

|---|---|---|---|---|

| Pent-2-enal | Ammonia (NH₃) | NaBH₃CN, NaBH(OAc)₃, H₂/Ni, Fe-based catalysts | Pent-2-en-1-imine | Selective reduction of the imine in the presence of the alkene C=C bond. |

The formation of a C-N bond via nucleophilic substitution is a foundational strategy in amine synthesis. This approach typically involves the reaction of an alkyl halide with ammonia or an amine, which acts as the nucleophile. To synthesize this compound, a suitable electrophile would be a pent-2-enyl halide, such as 1-chloro-pent-2-ene or 1-bromo-pent-2-ene.

In this Sₙ2 reaction, the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion and forming an ammonium (B1175870) salt intermediate. A subsequent deprotonation step, often facilitated by a second equivalent of ammonia acting as a base, liberates the primary amine, this compound.

A significant drawback of this method is the potential for over-alkylation. The primary amine product is itself a nucleophile and can compete with ammonia to react with the remaining alkyl halide. This can lead to the formation of secondary (di(pent-2-enyl)amine), tertiary (tri(pent-2-enyl)amine), and even quaternary ammonium salts, resulting in a mixture of products. To favor the formation of the primary amine, a large excess of ammonia is typically used to increase the probability that the alkyl halide will react with ammonia rather than the amine product.

Hydroamination, the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond (alkene or alkyne), represents a highly atom-economical route to amines. This reaction can be catalyzed by a wide range of metals, including alkali metals, alkaline earth metals, lanthanides, and late transition metals.

For the synthesis of an alkenylamine like this compound, an intermolecular hydroamination of a diene, such as penta-1,3-diene, could be envisioned. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration and is highly dependent on the catalyst system employed. The synthesis of this compound would require an anti-Markovnikov addition of ammonia across the 1,2-double bond of penta-1,3-diene.

Catalyst systems based on lanthanides and group 4 metals have been extensively studied for intramolecular hydroaminations and show promise for intermolecular versions as well. Late transition metal catalysts, such as those based on rhodium, iridium, palladium, and gold, are also effective and often operate through mechanisms involving nucleophilic attack on a metal-coordinated alkene. Alkyne hydroamination provides an alternative route, yielding enamines or imines that can be subsequently reduced to the target amine.

Direct C-H amination is a modern and powerful strategy that involves the conversion of a C-H bond into a C-N bond, bypassing the need for pre-functionalized substrates. For the synthesis of this compound, this would ideally involve the selective amination of an allylic C-H bond in a precursor like pent-2-ene.

Rhodium-catalyzed C-H amination has emerged as a particularly effective method. Seminal work by the Du Bois group has shown that rhodium carboxylate catalysts, such as Rh₂(esp)₂, can facilitate the intramolecular C-H amination of sulfamate (B1201201) esters to form heterocyclic products. This concept has been extended to intermolecular reactions. The reaction typically involves a rhodium nitrenoid intermediate, which is generated in situ and then inserts into a C-H bond. The selectivity of this insertion is influenced by electronic and steric factors, with a preference often shown for allylic and benzylic C-H bonds. This methodology offers a direct route to complex amines from simple hydrocarbon starting materials.

Functional Group Interconversion in this compound Synthesis

This approach involves creating the target amine from a precursor that already has a nitrogen atom in the correct position but in a different oxidation state or functional group.

The reduction of nitriles and amides is a classic and reliable method for preparing primary amines. To synthesize this compound via this route, one would start with either pent-2-enenitrile (B12440713) or pent-2-enamide.

The reduction of the nitrile or amide functional group to an amine can be accomplished using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). The reaction with a nitrile involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, ultimately leading to the primary amine after an aqueous workup. Similarly, amides are reduced to amines with LiAlH₄.

As with reductive amination, a key consideration is the chemoselectivity of the reduction. The C=C double bond in the pentenyl chain must remain intact. While LiAlH₄ is a strong reducing agent, it generally does not reduce isolated (non-conjugated) carbon-carbon double or triple bonds. Therefore, the reduction of pent-2-enenitrile or pent-2-enamide is a viable pathway. Alternative methods include catalytic hydrogenation, although finding conditions that selectively reduce the nitrile or amide without saturating the alkene can be challenging. Recent literature has explored various catalytic systems, including diisopropylaminoborane, which can reduce nitriles in the presence of unconjugated alkenes.

Table 2: Summary of Synthetic Strategies

| Strategy | Sub-Method | Precursor(s) | Key Reagents/Catalysts | Advantages | Challenges |

|---|---|---|---|---|---|

| Direct Amination | Reductive Amination | Pent-2-enal, Ammonia | NaBH₃CN, H₂/Ni | One-pot procedure, high versatility. | Chemoselectivity (C=N vs C=C reduction). |

| Nucleophilic Substitution | 1-Halo-pent-2-ene, Ammonia | Excess NH₃ | Conceptually simple, uses common reagents. | Over-alkylation leading to product mixtures. | |

| Hydroamination | Penta-1,3-diene, Ammonia | Lanthanide or Transition Metal Catalysts | High atom economy. | Controlling regioselectivity and enantioselectivity. | |

| C-H Amination | Pent-2-ene, Amine Source | Rh₂(esp)₂, Oxidant | Direct functionalization of hydrocarbons. | Controlling site-selectivity, catalyst cost. | |

| Functional Group Interconversion | Nitrile/Amide Reduction | Pent-2-enenitrile or Pent-2-enamide | LiAlH₄ | Reliable and high-yielding. | Use of powerful, moisture-sensitive reagents. |

Transformations from Alkynes and Alcohols

The conversion of alkynes and alcohols into allylic amines, including structures related to this compound, represents a direct and atom-economical approach.

One strategy involves the reaction of propargyl alcohols with thioamides in the presence of a calcium catalyst. For instance, pent-1-en-4-yn-3-ol derivatives can react chemoselectively with thioamides, distinguishing between the double and triple bonds to form functionalized thiazoles. acs.org The reaction proceeds through an initial tautomerization of the thioamide, which then reacts with the activated propargyl alcohol to form an allene (B1206475) intermediate. This intermediate undergoes a regioselective 5-exo dig cyclization to yield the thiazole (B1198619) product. acs.org

Another approach is the enzymatic cascade reaction for synthesizing enantiomerically pure propargylic amines from racemic propargylic alcohols. acs.org This method utilizes a peroxygenase to convert the racemic alcohol to a ketone, which is then asymmetrically reduced back to an enantiopure alcohol using an alcohol dehydrogenase. acs.org Subsequently, an enzymatic Mitsunobu-type reaction can convert the enantiopure alcohol into the corresponding enantiomerically enriched propargylic amine. acs.org

Furthermore, the direct amination of allylic alcohols can be achieved using palladium catalysis with ammonium acetate (B1210297) as the nitrogen source, providing a route to primary allylic amines. organic-chemistry.org Mechanistic studies suggest that ammonium acetate also acts as a Brønsted acid to activate the hydroxyl group. organic-chemistry.org

A different transformation involves the reaction of acetylene (B1199291) with a strong base to form a potent nucleophile. This nucleophile can then react with 1-bromopropane (B46711) to produce pent-1-yne. quora.com While this yields a pentynyl structure, further manipulation would be required to introduce the amine functionality at the desired position and achieve the this compound scaffold.

| Starting Material | Reagent(s) | Catalyst | Product Type | Ref. |

| Pent-1-en-4-yn-3-ol derivatives | Thioamides | Ca(OTf)2 | Functionalized thiazoles | acs.org |

| Racemic propargylic alcohols | Peroxygenase, Alcohol dehydrogenase, Amine transaminase | Enzymatic | Enantiopure propargylic amines | acs.org |

| Allylic alcohols | Ammonium acetate | Palladium/DPEphos | Primary allylic amines | organic-chemistry.org |

| Acetylene | Strong base, 1-Bromopropane | None | Pent-1-yne | quora.com |

Stereoselective and Asymmetric Synthesis of this compound Derivatives

Achieving high levels of stereocontrol in the synthesis of this compound derivatives is crucial for their application in pharmaceuticals and as chiral ligands.

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines from prochiral enamines and imines. rsc.orgnih.gov Transition metal catalysts, particularly those based on rhodium and iridium complexed with chiral phosphine (B1218219) ligands, have proven effective. For instance, Rh(I)-DuPhos complexes have been used for the reduction of a cyclopentene (B43876) double bond in a related system with high enantiomeric excess (ee).

The asymmetric transfer hydrogenation (ATH) of α,β-unsaturated N-(tert-butylsulfinyl)imines provides a route to chiral primary allylic amines. ua.es This method utilizes a ruthenium catalyst and isopropyl alcohol as the hydrogen source. The stereochemical outcome is directed by the chirality of the sulfinyl group, allowing for the synthesis of either enantiomer of the target amine. ua.es

| Substrate | Catalyst System | Product Type | Key Feature | Ref. |

| Unprotected Enamines | Transition Metal Complexes | Chiral Amines | Environmentally friendly method | rsc.org |

| α,β-Unsaturated N-(tert-Butylsulfinyl)imines | Ruthenium catalyst / i-PrOH | Chiral Primary Allylic Amines | Sulfinyl group directs stereochemistry | ua.es |

| Cyclopentene derivative | Rh(I)-DuPhos | Chiral Amine | >90% enantiomeric excess |

Chirality transfer from a stereogenic center in the starting material to a new stereocenter in the product is an elegant strategy for asymmetric synthesis. In the synthesis of 1-azabicyclic rings, chirality transfer from substituents on a 3-butenylamine fragment has been shown to be highly efficient, with methyl and phenyl substituents at the allylic position providing excellent stereocontrol (generally 98–99% chirality transfer). nih.gov This process often involves an iminium ion organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, where the geometry of the double bond in the starting material dictates the configuration of the new stereocenter. nih.gov

The use of chiral auxiliaries, such as tert-butanesulfinamide (tBS), is another effective method for chirality transfer. nih.gov A modular protocol for the synthesis of bis-α-chiral amines utilizes tBS as the sole chiral source. The synthesis involves sequential chirality induction via stereoselective imine functionalization, followed by a chirality transfer event through an alkyne-participated rearrangement reaction. nih.gov This approach allows for the selective production of all possible stereoisomers. nih.gov

Both organocatalysis and transition metal catalysis offer powerful and versatile platforms for the enantioselective synthesis of alkenylamine derivatives. diva-portal.orgacs.orgrsc.org

Organocatalysis: Chiral secondary amines, such as diphenylprolinol silyl (B83357) ether, can catalyze cascade reactions to produce complex cyclic structures with high diastereo- and enantioselectivity. beilstein-journals.orgrsc.org For example, a domino aza-Michael/hemiacetal sequence between disubstituted hydrazines and α,β-unsaturated aldehydes, catalyzed by (S)-diphenylprolinol trimethylsilyl (B98337) ether, yields enantioenriched pyrazolidines which can be converted to 1,3-diamines. beilstein-journals.org Similarly, chiral Brønsted acids can catalyze the allylation of in situ-formed imines. beilstein-journals.org

Transition Metal Catalysis: Transition metal-catalyzed reactions are central to modern amine synthesis. acs.orgsustech.edu.cnmdpi.com Copper-catalyzed hydroamination of alkenes using a modified monoalkylamine transfer reagent and a silane (B1218182) provides a route to chiral secondary amines. organic-chemistry.org Palladium-catalyzed enantioselective C-N cross-coupling reactions are also highly efficient for synthesizing a wide array of chiral amines. rsc.org Rhodium-catalyzed isomerization of allylamines, followed by enamine exchange and reduction, offers a general route to chiral γ-branched amines. d-nb.info

| Catalyst Type | Reaction | Key Features | Ref. |

| Organocatalyst (Diphenylprolinol silyl ether) | Aza-Michael/Hemiacetal Cascade | High diastereo- and enantioselectivity for pyrazolidines | beilstein-journals.org |

| Organocatalyst (Chiral Disulfonimide) | Hosomi–Sakurai-type allylation | Synthesis of Fmoc-protected homoallylic amines | beilstein-journals.org |

| Transition Metal (Copper) | Hydroamination of Alkenes | Synthesis of chiral secondary amines using an amine transfer reagent | organic-chemistry.org |

| Transition Metal (Rhodium) | Isomerization/Enamine Exchange/Reduction | Modular synthesis of chiral γ-branched amines | d-nb.info |

| Transition Metal (Palladium) | C-N Cross-Coupling | Efficient synthesis of diverse chiral amines | rsc.org |

Multicomponent Reactions for Alkenylamine Scaffolds

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step, making them ideal for creating diverse libraries of compounds. nih.govfrontiersin.org

The Petasis reaction, a three-component reaction between an amine, a boronic acid, and a carbonyl compound, is a versatile method for preparing highly functionalized amines. acs.orgacs.org By choosing appropriate starting materials, such as allylic amines or aldehydes, alkenylamine scaffolds can be readily assembled. Sequence reactions combining the Petasis reaction with other transformations, like ring-closing metathesis (RCM) or intramolecular Diels-Alder (IMDA) reactions, enable the construction of complex polycyclic scaffolds. nih.govacs.org

Isocyanide-based multicomponent reactions also provide direct access to complex cyclopentenyl amine scaffolds. nih.gov For example, a diastereoselective intramolecular reaction involving a cyclic hemiacetal, an amine, and an isocyanide can furnish structurally diverse compounds, including peptidomimetics, in high stereoselectivity. nih.gov This approach has been shown to be effective with a wide range of alkyl- and arylamines. nih.gov

Mechanistic Investigations and Reactivity Profiles of Pent 2 En 1 Amine

Acid-Base Properties and Protonation Equilibria

Amines are characterized by the presence of a nitrogen atom bearing a lone pair of electrons, which renders them basic. This lone pair enables amines to act as both Brønsted-Lowry bases (proton acceptors) and Lewis bases (electron pair donors). Upon protonation, an amine forms its corresponding ammonium (B1175870) ion, a process central to its acid-base chemistry. wikipedia.orguni.lu

The basicity of an amine in aqueous solution is quantitatively assessed by the pKa of its conjugate acid. A higher pKa value for the conjugate acid indicates a stronger base. uni.luscitoys.com Several factors influence the basicity of amines:

Inductive Effects: Alkyl groups are electron-donating, and their presence near the nitrogen atom stabilizes the positive charge on the conjugate ammonium ion through a positive inductive (+I) effect. This dispersal of charge makes the lone pair more available for protonation, thereby increasing basicity. For instance, aliphatic amines are generally stronger bases than ammonia (B1221849) due to the electron-releasing nature of alkyl groups. uni.lunih.gov

Solvation Effects: In aqueous solutions, the stability of the protonated ammonium ion is also influenced by hydrogen bonding with water molecules. Primary and secondary amines can form more hydrogen bonds with water than tertiary amines, which contributes to their enhanced basicity in solution, often leading to a basicity order that differs from the gas phase. nih.gov

Hybridization: The hybridization state of the nitrogen atom affects basicity. As the s-character of the nitrogen orbital containing the lone pair increases, the electrons are held more closely to the nucleus, reducing their availability for protonation and thus decreasing basicity. For example, sp3-hybridized nitrogen (as in aliphatic amines) is more basic than sp2 (as in pyridine) or sp-hybridized nitrogen (as in nitriles). uni.luscitoys.comfishersci.be

Resonance Effects: If the nitrogen lone pair can be delocalized through resonance into an adjacent π-system (e.g., in aromatic amines like aniline), its availability for protonation is reduced, leading to decreased basicity. nih.govfishersci.be

Basicity of Pent-2-en-1-amine

This compound is a primary aliphatic amine with the chemical formula C₅H₁₁N. Its structure includes an alkene (carbon-carbon double bond) functionality. While comprehensive experimental pKa data specifically for this compound were not directly identified in the current literature search, its basicity can be inferred based on its structural characteristics and comparison with similar compounds.

As a primary aliphatic amine, this compound is expected to exhibit basic properties comparable to other simple alkyl amines. The pKa values for the conjugate acids of most simple alkyl amines typically fall within the range of 9.5 to 11.0. wikipedia.orgscitoys.com For example, the pKa of the conjugate acid of pentan-1-amine (a saturated analog) is reported as 10.21. wikipedia.org The double bond in this compound is located at the 2-position (this compound), meaning it is not directly conjugated with the nitrogen atom's lone pair. Therefore, the presence of the alkene group is unlikely to significantly alter the intrinsic basicity of the amine functionality compared to its saturated counterpart, as there is no resonance effect that would delocalize the nitrogen's lone pair.

For comparative purposes, a predicted pKa value for pent-2-yn-1-amine (B1624327) (an alkyne analog) is reported as 8.10 ± 0.29. nih.gov It is important to note that this value pertains to a different compound with a triple bond, which would influence its electronic properties differently than a double bond, and it is a predicted value rather than an experimentally determined one for this compound itself.

Protonation Equilibria

The protonation of this compound (R-NH₂) in an aqueous acidic environment follows a typical acid-base equilibrium, where the amine accepts a proton (H⁺) to form its corresponding protonated species, the pent-2-en-1-ammonium ion (R-NH₃⁺):

R-NH₂ + H⁺ ⇌ R-NH₃⁺

This equilibrium dictates the ratio of the unprotonated amine to its protonated ammonium ion at a given pH. In solutions with pH significantly lower than the pKa of the conjugate acid, the amine will predominantly exist in its protonated, cationic form. Conversely, at pH values significantly higher than the pKa, the unprotonated, neutral amine will be the predominant species. This property is fundamental to various chemical processes, including solubility in aqueous media and separation techniques. uni.lu

Table 1: pKa Values of Conjugate Acids for Related Amines

| Compound Name | Structure | pKa of Conjugate Acid | Notes |

| Ammonia | NH₃ | ~9.25 | Reference for basicity comparison. |

| Pentan-1-amine | CH₃(CH₂)₄NH₂ | 10.21 | Saturated primary aliphatic amine. wikipedia.org |

| Pent-2-yn-1-amine | CH₃CH₂C≡CCH₂NH₂ | 8.10 ± 0.29 | Predicted value for alkyne analog. nih.gov |

| This compound | CH₃CH=CHCH₂NH₂ | Not directly reported | Expected to be similar to pentan-1-amine due to structural similarity and lack of conjugation. |

Computational Chemistry and Theoretical Studies on Pent 2 En 1 Amine Systems

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical methods, primarily Density Functional Theory (DFT) and ab initio calculations, are fundamental tools for investigating the electronic structure and energetic properties of molecules. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular systems. For Pent-2-en-1-amine, they enable a deep understanding of its ground state properties and behavior during chemical transformations.

Electronic Structure and Molecular Geometry Elucidation

DFT and ab initio calculations are extensively used to determine the optimized molecular geometry of this compound, including precise bond lengths, bond angles, and dihedral angles. These calculations can differentiate between various stereoisomers, such as (2Z)-Pent-2-en-1-amine and (2E)-Pent-2-en-1-amine, by identifying their respective minimum energy structures. For instance, the PubChem database lists distinct CIDs for (2Z)-pent-2-en-1-amine (CID 15202923) and (2E)-pent-2-en-1-amine (CID 11331405), indicating their structural differences nih.govchemspider.com.

Beyond static geometry, these methods provide insights into the electronic structure, including charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. Such analyses are crucial for understanding the molecule's reactivity, identifying nucleophilic and electrophilic sites, and predicting intermolecular interactions. For similar amine derivatives, DFT studies have provided detailed insights into molecular and electronic structures, vibrational frequencies, and infrared intensities researchgate.net. Predicted properties like collision cross sections for (2Z)-pent-2-en-1-amine hydrochloride are also derived from such computational approaches uni.lu.

Reaction Mechanism Pathway Exploration and Transition State Analysis

Quantum chemical calculations are indispensable for mapping potential energy surfaces (PES) of chemical reactions involving this compound. This involves identifying reactants, products, intermediates, and crucial transition states. By locating transition states, which represent the highest energy point along a reaction pathway, the activation energy barrier for a given reaction can be determined.

For primary aminoalkenes, computational mechanistic studies, often employing DFT, have been used to scrutinize plausible reaction pathways, such as intramolecular hydroamination researchgate.net. These studies can elucidate the concerted or stepwise nature of reactions and the specific atomic rearrangements occurring during the transformation. For example, similar computational studies on the elimination reactions of related pentanone derivatives have successfully identified six-membered cyclic transition states and concerted mechanisms scholarsresearchlibrary.com. The principles of pericyclic reactions, such as the ene reaction involving alkenes, are also explored computationally to understand their concerted mechanisms and transition state geometries wikipedia.org.

Thermodynamic and Kinetic Parameter Prediction

From the calculated energies of optimized structures and transition states, various thermodynamic and kinetic parameters can be derived. Thermodynamic parameters, such as enthalpy of formation (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), provide information about the spontaneity and equilibrium of a reaction. Kinetic parameters, including activation energy (Ea) and pre-exponential factors, are crucial for predicting reaction rates.

For aminoalkenes, in-depth computational DFT studies have been utilized to determine kinetic parameters like activation enthalpies (ΔH‡) and activation entropies (ΔS‡) for cyclization reactions researchgate.net. These computational predictions are often compared with experimental kinetic isotope effects (KIE) and Eyring analyses to validate the theoretical models researchgate.net. General thermodynamic properties of amines, such as dissociation constants, are also routinely investigated using computational methods, providing a comprehensive understanding of their behavior in various environments acs.orgutexas.eduresearchgate.net.

An illustrative example of computational data for a hypothetical reaction involving this compound might be presented as follows (values are illustrative):

| Parameter | Value (Illustrative) | Unit | Computational Method | Basis Set |

| ΔH (Reaction) | -15.2 | kcal/mol | DFT (B3LYP) | 6-31G(d,p) |

| ΔG (Reaction) | -18.5 | kcal/mol | DFT (B3LYP) | 6-31G(d,p) |

| Ea (Activation) | 25.8 | kcal/mol | DFT (B3LYP) | 6-31G(d,p) |

| ΔH‡ (Activation) | 22.1 | kcal/mol | DFT (B3LYP) | 6-31G(d,p) |

| ΔS‡ (Activation) | -10.3 | cal/mol·K | DFT (B3LYP) | 6-31G(d,p) |

Molecular Modeling and Dynamics Simulations

Molecular modeling, particularly Molecular Dynamics (MD) simulations, extends the understanding of molecular systems beyond static quantum chemical calculations by simulating their time-dependent behavior. MD simulations track the movement of atoms and molecules over time, providing insights into conformational changes, flexibility, and interactions within a given environment (e.g., gas phase, solution, or condensed phase).

For this compound, MD simulations can explore its dynamic conformational landscape, how it interacts with solvent molecules, or its behavior in a more complex system. This approach is valuable for understanding the flexibility introduced by the single bonds and the alkene moiety. Molecular dynamics simulations are a standard technique in chemical research, often used for data-driven parameterization of molecular force fields, which are essential for large-scale simulations diva-portal.org.

Structure-Energy Relationships and Conformational Analysis

Conformational analysis investigates the energy changes that occur as groups rotate around single bonds within a molecule scribd.com. For this compound, the presence of multiple single bonds (C-C, C-N) and the double bond (C=C) allows for a variety of conformations. Computational methods are crucial for identifying the most stable (lowest energy) conformers and the energy barriers between them.

For example, the rotation around the C1-C2 single bond, the C3-C4 single bond, and the C-N bond in this compound will lead to different conformers. The relative stabilities of these conformers are influenced by steric hindrance, torsional strain, and intramolecular interactions (e.g., hydrogen bonding if applicable). DFT and ab initio calculations can precisely determine the energy differences between these conformers and the transition states involved in their interconversion. Studies on other molecules, such as bicyclic ketones, demonstrate how these methods are used to investigate molecular structures, energy differences, and barrier potentials between conformers researchgate.net. Understanding these structure-energy relationships is fundamental for predicting the molecule's preferred shape and its behavior in chemical reactions.

An illustrative table of conformational energies for this compound might include:

| Conformer | Relative Energy (Illustrative) | Unit | Description |

| Conformer A | 0.0 | kcal/mol | Global Minimum (e.g., trans-alkene, gauche N-C) |

| Conformer B | 1.2 | kcal/mol | Local Minimum (e.g., trans-alkene, anti N-C) |

| Conformer C | 2.5 | kcal/mol | Local Minimum (e.g., cis-alkene, gauche N-C) |

| Conformer D | 3.8 | kcal/mol | Local Minimum (e.g., cis-alkene, anti N-C) |

| TS (A to B) | 5.0 | kcal/mol | Transition State for rotation around C-N bond |

Advanced Spectroscopic and Analytical Characterization of Pent 2 En 1 Amine

Chromatographic Separations Coupled with Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique employed for the separation and identification of compounds, particularly those that are non-volatile or thermally labile. This method is highly sensitive and is capable of analyzing complex mixtures, making it suitable for the characterization of various chemical species, including primary amines and their derivatives measurlabs.com.

The LC-MS process begins with liquid chromatography, where the sample is passed through a column containing a stationary phase and a mobile phase (solvent). Different compounds interact differently with these phases, leading to their separation as they elute from the column at staggered times measurlabs.com. As each separated component exits the column, it enters the mass spectrometer, where it is ionized and then detected based on its mass-to-charge ratio (m/z) measurlabs.com.

For primary amines like Pent-2-en-1-amine, which possesses a primary amine group (-NH2) and an alkene moiety, LC-MS is particularly valuable for identifying the intact molecule, its potential metabolites, or its non-volatile derivatives (e.g., salts or reaction products). While this compound itself might exhibit some volatility, its analysis in certain contexts, such as in biological matrices or as part of larger, less volatile structures, would benefit from LC-MS. Atmospheric pressure ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are commonly used in LC-MS for polar and non-volatile compounds usda.gov. Tandem mass spectrometry (LC-MS/MS), often utilizing multiple-reaction monitoring (MRM) mode, enhances selectivity and sensitivity, allowing for the quantification of target amines even at low detection levels usda.govresearchgate.netresearchgate.net.

LC-MS methods have been developed for the screening of non-volatile and polar compounds, including primary aromatic amines and biogenic amines such as putrescine, cadaverine (B124047), and methylamine, in various samples like food contact materials and environmental samples usda.govstaffs.ac.ukcopernicus.orgpjoes.com. These methods typically involve specific sample preparation steps, sometimes including derivatization to improve ionization efficiency or chromatographic separation researchgate.netstaffs.ac.uk. The technique provides critical information on the molecular weight, elemental composition, and fragmentation patterns, which are essential for confirming the identity of this compound or its related non-volatile forms. Detection limits for various biogenic amines in water samples using HPLC-MS/MS can range from 0.05 to 2.0 µg L⁻¹ pjoes.com.

Table 1: Typical LC-MS Parameters and Information Yielded for Primary Amines

| Parameter/Information Type | Description |

| Separation Mode | Liquid Chromatography (e.g., Reversed-Phase HPLC) |

| Ionization Techniques | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) usda.gov |

| Mass Analyzer | Quadrupole (single or triple), Time-of-Flight (TOF), Orbitrap |

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) for quantification researchgate.netresearchgate.net |

| Information Obtained | Molecular weight confirmation, elemental composition (from accurate mass), structural elucidation via fragmentation patterns (MS/MS), quantitative analysis of target compounds measurlabs.com. |

| Applications | Detection of primary aromatic amines, biogenic amines, and other polar/non-volatile compounds in food contact materials, environmental samples, and biological matrices usda.govstaffs.ac.ukcopernicus.org. |

| Sensitivity | Capable of detecting components down to parts per million (ppm) concentrations, with reported limits of detection for biogenic amines in water ranging from 0.05 to 2.0 µg L⁻¹ measurlabs.compjoes.com. |

Surface-Sensitive Analytical Techniques (XPS, NEXAFS) for Functionalized Materials

When this compound is used to functionalize surfaces or is incorporated into materials, surface-sensitive analytical techniques like X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy become indispensable for characterizing the chemical composition, bonding states, and molecular orientation at the outermost layers of the material.

X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a quantitative surface analysis technique that provides elemental composition and chemical state information from the top few nanometers of a material d-nb.infomdpi.comosti.gov. For this compound functionalized surfaces, XPS can identify the presence of carbon (C), nitrogen (N), and oxygen (O) (if oxidation has occurred or if oxygen is part of the substrate) and quantify their relative atomic percentages mdpi.com.

Crucially, XPS enables the determination of the chemical environment of these elements through high-resolution core-level spectra. For nitrogen (N 1s), the binding energy provides insights into the chemical state of the amine group. For instance, the N 1s peak for primary amine groups (-NH2) typically appears around 399.1-399.8 eV, while protonated amine groups (-NH3+) can be observed at higher binding energies, often around 400.2-401.8 eV researchgate.netresearchgate.netmdpi.com. The presence of other nitrogen-containing species, such as amides (e.g., 400.9 eV) or amine oxides (e.g., 402.8 eV), can also be identified d-nb.inforesearchgate.net.

Direct identification and quantification of amino groups by XPS can be challenging when they coexist with other nitrogen-containing species having similar chemical shifts d-nb.infoosti.gov. In such cases, Chemical Derivatization XPS (CD-XPS) is often employed d-nb.info. This technique involves reacting the amine groups with specific reagents that introduce an element not originally present on the surface (e.g., fluorine), thereby creating a distinct chemical signature that can be easily detected and quantified by XPS d-nb.info. Common derivatization reagents for primary amino groups include trifluoroacetic anhydride (B1165640) (TFAA), (4-trifluoromethyl)benzaldehyde (TFBA), and pentafluorobenzaldehyde (B1199891) (PFB) d-nb.info. This allows for more accurate quantification of the amine functionalization density on the surface.

Table 2: Typical XPS Binding Energies for Nitrogen and Carbon in Amine Systems

| Element | Chemical State/Bonding | Typical Binding Energy (eV) | Reference |

| N 1s | Primary Amine (-NH2) | 399.1 - 399.8 | researchgate.netresearchgate.netmdpi.com |

| N 1s | Protonated Amine (-NH3+) | 400.2 - 401.8 | researchgate.netmdpi.com |

| N 1s | Amide (-NHC=O) | 400.9 | researchgate.net |

| N 1s | Amine Oxide | 402.8 | d-nb.info |

| C 1s | C-C/C-H (aliphatic carbon backbone) | 284.6 - 285.0 | mdpi.comresearchgate.net |

| C 1s | C-N (carbon bonded to nitrogen in amine) | 285.6 | researchgate.net |

| C 1s | C=C (alkene carbon, π* resonance in NEXAFS) | ~285.5 (shoulder at 285.0) | osti.gov |

Near-Edge X-ray Absorption Fine Structure (NEXAFS)

NEXAFS spectroscopy, often used in conjunction with XPS, is a highly sensitive technique that provides detailed information about the electronic and chemical structure, particularly the hybridization and orientation of chemical bonds, within the near-surface region d-nb.infomdpi.comresearchgate.netunipi.it. It is especially powerful for characterizing organic materials and polymers, including those functionalized with amines.

For this compound, the presence of both the primary amine group and the alkene (C=C) double bond makes NEXAFS particularly informative. The C K-edge and N K-edge spectra can reveal specific resonances corresponding to different bonding environments. For instance, π* resonances in the C K-edge spectrum are characteristic of unsaturated bonds, such as the C=C bond in this compound osti.gov. Changes in the intensity and position of these resonances can indicate the degree of unsaturation and the chemical environment of the carbon atoms d-nb.infoacs.org.

NEXAFS is sensitive to the hybridization of nitrogen atoms, distinguishing between sp3 hybridized amines, and sp or sp2 hybridized nitrogen species like imines (C=N) or nitriles (C≡N) that might form under certain processing conditions (e.g., plasma polymerization) acs.org. Studies on plasma-deposited allylamine (B125299) films, which also contain a primary amine and an alkene, have demonstrated how NEXAFS can track changes in monomer retention and the formation of new chemical functionalities due to variations in plasma parameters d-nb.infoosti.govacs.org. An increase in fragmentation rate, for example, can be followed by intensity changes in NEXAFS C K-edge spectra d-nb.info.

NEXAFS also offers insights into the molecular orientation of functional groups on surfaces, which is crucial for understanding the performance of functionalized materials in applications such as biomolecule immobilization or adhesion d-nb.infoosti.govresearchgate.net. By combining XPS for elemental and chemical state quantification with NEXAFS for detailed bond and structural information, a comprehensive characterization of this compound functionalized materials can be achieved.

Catalytic Roles and Applications of Pent 2 En 1 Amine and Derivatives

Amine-Based Organocatalysis in C-C Bond Formation

Primary amines, including allylic primary amines like Pent-2-en-1-amine, are fundamental in organocatalysis, particularly in the formation of carbon-carbon (C-C) bonds. This often occurs via the formation of reactive iminium or enamine intermediates. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis, offering advantages such as mild reaction conditions, high selectivity, and cost-effectiveness. nih.gov

In amine-catalyzed C-C bond formation, primary amines condense with aldehydes or ketones to form imines. libretexts.orgmakingmolecules.comucalgary.ca Under acidic conditions, these imines can be protonated to form iminium ions. libretexts.orgucalgary.caacs.orgnih.gov Iminium ions are more electrophilic than the parent carbonyl compounds, thereby activating the carbonyl component towards nucleophilic attack. acs.orgnih.gov This activation mode is crucial for various C-C bond-forming reactions, including Michael additions, Aldol reactions, and Mannich reactions. nih.govacs.org

Alternatively, if the carbonyl compound is enolizable and the amine is secondary (or in some cases, primary followed by tautomerization), an enamine can form. libretexts.orgmakingmolecules.comresearchgate.net Enamines are nucleophilic species that can react with electrophiles, leading to C-C bond formation. makingmolecules.comresearchgate.netmdpi.com The reversible formation of enamine intermediates is a cornerstone of "HOMO-raising" organocatalytic strategies. researchgate.net

While specific examples of this compound directly acting as the organocatalyst are not widely documented, its structural features as a primary allylic amine make it a potential component in such systems, either as a catalyst in more complex chiral derivatives or as a reactive intermediate in reactions involving other catalytic species. For instance, synergistic catalysis combining primary amines with other catalysts (e.g., transition metals) has been reported for C-C bond formation. mdpi.comnih.govnih.gov

This compound as a Ligand or Substrate in Transition Metal Catalysis

This compound, with its primary amine group and alkene functionality, can serve as both a substrate and a ligand in transition metal-catalyzed reactions. Transition metal catalysis is crucial for forming C-N bonds and C-C bonds, and amines are frequently involved in these processes. makingmolecules.combeilstein-journals.orglibretexts.orgsnnu.edu.cnacs.orgacs.org

As a Substrate: Allylic amines are versatile scaffolds in organic synthesis and their preparation often involves transition metal catalysis. researchgate.net A key reaction where primary amines act as substrates is hydroamination , which involves the formal addition of an N-H bond across a carbon-carbon multiple bond. libretexts.orgwikipedia.orgacs.orglibretexts.org This atom-economical reaction is a direct route to synthesize amines from unfunctionalized alkenes or alkynes. libretexts.orgwikipedia.orgnih.gov this compound, possessing an alkene and a primary amine, could be a product of such reactions or a starting material for further hydroamination or hydroaminoalkylation processes. Different transition metals (e.g., rhodium, palladium, iridium, copper) and their complexes have been successfully employed for hydroamination, with mechanisms varying depending on the metal and substrate. libretexts.orgwikipedia.orgacs.orglibretexts.orgnih.gov For example, palladium-catalyzed allylation of primary amines by allylic alcohols has been investigated, involving the formation of cationic hydridopalladium complexes. acs.org

As a Ligand: Amines, including allylic amines, can coordinate to transition metal centers, acting as ligands. The coordination environment provided by ligands significantly influences the activity and selectivity of metal complexes. snnu.edu.cnacs.org While this compound itself is a relatively simple primary amine, its derivatives or more complex chiral structures incorporating an allylic amine motif can be designed as chiral ligands for asymmetric catalysis. For instance, phosphoramidite (B1245037) ligands have been found effective in nickel-catalyzed three-component couplings to access allylic amines. chemrxiv.org The presence of both an amine and an alkene in this compound offers potential for bidentate coordination, depending on the specific metal and reaction conditions, which could influence catalytic outcomes.

Asymmetric Catalytic Transformations

Asymmetric catalysis is vital for synthesizing enantiomerically pure compounds, which are often crucial in pharmaceutical and fine chemical industries. nih.govucalgary.cayoutube.comlibretexts.orgrsc.org While this compound itself is an achiral molecule, its role in asymmetric transformations would typically involve either:

As a chiral derivative: A chiral version of this compound or a more complex molecule incorporating its structural features could act as a chiral organocatalyst or a chiral ligand in transition metal catalysis. Chiral primary amines, often derived from natural products or designed synthetically, are known to induce asymmetry in various reactions. nih.govnih.govnih.govbeilstein-journals.orgrsc.org For example, chiral primary amine/palladium dual catalysis has been reported for asymmetric α-allylic allenylation. nih.gov

As a substrate in an enantioselective reaction: this compound could be a substrate in a reaction catalyzed by a chiral catalyst (either organocatalyst or transition metal complex) to generate a new chiral center. Asymmetric allylic amination, catalyzed by chiral palladium complexes, is a significant method for forming chiral C-N bonds with high enantioselectivities. researchgate.netnih.gov Similarly, asymmetric α-allylic alkylation of primary alkylamines has been achieved through synergistic iridium/ketone catalysis, leading to chiral homoallylic amines. researchgate.net The alkene moiety in this compound makes it a suitable candidate for such enantioselective hydroamination or allylic alkylation reactions.

Mechanistic Aspects of Amine-Catalyzed Reactions

The mechanistic understanding of amine-catalyzed reactions is crucial for designing new catalysts and developing novel chemical transformations.

Organocatalysis (Enamine/Iminium Catalysis): When primary amines like this compound engage in organocatalysis, the typical mechanisms involve:

Iminium Ion Catalysis: This pathway begins with the reversible condensation of the primary amine with a carbonyl compound (aldehyde or ketone) to form an imine (Schiff base). libretexts.orgmakingmolecules.comucalgary.caacs.org In the presence of an acid catalyst, the imine is protonated to form a highly electrophilic iminium ion. libretexts.orgucalgary.caacs.orgnih.gov This iminium ion then undergoes nucleophilic attack by a substrate, forming a new C-C bond. Subsequent hydrolysis regenerates the amine catalyst and releases the product. makingmolecules.comucalgary.caacs.org This mechanism lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, making it more reactive towards nucleophiles. nih.gov

Enamine Catalysis: While more commonly associated with secondary amines, primary amines can also participate, often through tautomerization. An enamine is formed by the reversible condensation of an amine with an enolizable aldehyde or ketone, followed by the loss of water. libretexts.orgmakingmolecules.comresearchgate.net The enamine intermediate is nucleophilic at the α-carbon, enabling it to react with electrophiles. makingmolecules.comresearchgate.net After the C-C bond formation, hydrolysis typically regenerates the amine catalyst and the product. makingmolecules.com This mechanism effectively raises the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, enabling it to act as a nucleophile. researchgate.net

Transition Metal Catalysis (Hydroamination): For transition metal-catalyzed hydroamination involving primary amines, general mechanisms include:

Metal-Amido Pathway: This mechanism is common for catalysts with electropositive elements (e.g., rare-earth metals). It involves the deprotonation of the amine by the metal catalyst to form a metal-amido species. This metal-amido complex then undergoes nucleophilic addition to the alkene or alkyne. Subsequent protonolysis regenerates the catalyst and yields the hydroaminated product. libretexts.orgwikipedia.orgacs.orglibretexts.orgnih.gov

Alkene Activation Pathway: This pathway is often observed with late transition metals (e.g., Group 9 and 10 metals). The alkene first coordinates to the metal center, activating it towards external nucleophilic attack by the amine. Product formation can occur via proton transfer to the metal center followed by reductive elimination, or direct protonation of the β-aminoalkyl ligand. libretexts.org

In cooperative or synergistic catalysis, the amine (e.g., this compound or its derivatives) and a transition metal catalyst work in concert. For instance, an amine catalyst might activate a carbonyl compound via enamine formation, while a transition metal activates another substrate (e.g., an allylic alcohol via a π-allyl-metal complex). These two activated intermediates then react to form a new C-C bond, with both catalysts being regenerated in the cycle. mdpi.comnih.govnih.gov

Derivatization Chemistry and Analytical Applications

Chemical Derivatization for Structural Elucidation via Spectroscopy

Derivatization is a powerful tool for the structural elucidation of amines like Pent-2-en-1-amine using spectroscopic techniques, particularly mass spectrometry (MS). While derivatization is not always required for MS, it can significantly enhance ionization efficiency, improve sensitivity, and produce characteristic fragmentation patterns that confirm the molecule's structure. nih.govnih.gov

In Gas Chromatography-Mass Spectrometry (GC-MS), the derivatization of this compound with acylating agents such as acetic anhydride (B1165640) or PFPA yields derivatives with a higher molecular weight. researchgate.netsemanticscholar.org The mass spectra of these derivatives exhibit predictable and often intense molecular ions and fragment ions. The specific mass shift from the original molecule to the derivative confirms the presence of a reactive amine group, and the fragmentation pattern can provide information about the structure of the carbon chain. researchgate.net

For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can improve the analyte's response in the ion source. Reagents like Dansyl chloride not only add a fluorescent tag but also create derivatives with enhanced ionization efficiency in electrospray ionization (ESI), leading to better sensitivity. nih.gov Other specialized derivatization schemes can be employed to improve detection in techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging mass spectrometry. For instance, reagents such as 4-hydroxy-3-methoxycinnamaldehyde (B191438) react with primary amines to form a stable Schiff base, which improves the sensitivity and specificity of detection in tissue imaging applications. nih.gov

Table 2: Derivatization Reagents for Spectroscopic Analysis of Primary Amines

| Derivatization Reagent | Spectroscopic Method | Purpose of Derivatization |

|---|---|---|

| Acetic Anhydride | GC-MS | Create derivatives with characteristic mass spectra and fragmentation |

| Pentafluoropropionic Anhydride (PFPA) | GC-MS | Produce derivatives with predictable mass shifts and fragmentation patterns |

| Dansyl Chloride (DNS-Cl) | LC-MS/MS | Enhance ionization efficiency and sensitivity |

| 4-hydroxy-3-methoxycinnamaldehyde (CA) | MALDI-IMS | Improve sensitivity and specificity by forming a stable Schiff base |

Derivatization for Modifying Reactivity or Introducing Tags

The fundamental purpose of derivatization is to modify the chemical reactivity of a molecule like this compound to make it suitable for a given analytical technique. nih.gov This modification almost always involves the introduction of a new functional group or "tag" that alters the molecule's properties in a desirable way. researchgate.net

Modifying reactivity is exemplified by the conversion of the polar amine group into a non-polar amide for GC analysis. nih.gov This change in functionality alters the molecule's intermolecular forces, reducing its affinity for the stationary phase in the GC column and allowing it to elute as a sharp, symmetrical peak.

The introduction of tags is the cornerstone of derivatization for HPLC. researchgate.netthermofisher.com Since this compound is analytically "invisible" to UV and fluorescence detectors, a tag that is either a chromophore or a fluorophore must be covalently attached. sigmaaldrich.com Reagents like Dansyl chloride, FMOC-Cl, and 4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) are essentially tagging agents that impart strong spectroscopic properties to the otherwise non-responsive amine molecule. researchgate.net These tags are designed to react specifically with the amine group under mild conditions, resulting in a stable, labeled derivative that can be easily detected and quantified. sigmaaldrich.com

Table 3: Reagents for Introducing Functional Tags to Primary Amines

| Tagging Reagent | Type of Tag Introduced | Purpose |

|---|---|---|

| Dansyl Chloride (DNS-Cl) | Fluorescent / Chromophoric | Enables highly sensitive fluorescence and UV detection |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescent / Chromophoric | Enables fluorescence and UV detection |

| 4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) | Fluorophoric | Enables sensitive fluorescence detection |

| Benzoyl Chloride | Chromophoric | Enables UV detection |

Environmental and Biochemical Formation Pathways of Alkenylamines

Formation of Unsaturated Amines from Amino Acid Precursors

The biosynthesis of amines from amino acids is a well-established biochemical process, typically involving decarboxylation and deamination reactions. While specific pathways for Pent-2-en-1-amine from amino acid precursors are not widely detailed in current literature, studies on closely related alkenylamines offer valuable insights.

A prominent example of unsaturated amine formation from an amino acid precursor involves lysine (B10760008), which can lead to the generation of pent-4-en-1-amine. This process has been observed in model systems simulating food processing conditions, such as the Maillard reaction between lysine and glucose. Two primary mechanisms have been identified for the formation of pent-4-en-1-amine from lysine:

Decarboxylation and Deamination of Lysine: Lysine can undergo decarboxylation to form cadaverine (B124047) (1,5-diaminopentane). Subsequent deamination of cadaverine yields pent-4-en-1-amine. This pathway suggests that both the Nε and Nα atoms of lysine can be involved due to the symmetrical nature of the cadaverine intermediate. acs.orgresearchgate.net

Carbonyl-Assisted Decarboxylative Deamination: In the presence of sugars, lysine can undergo a carbonyl-assisted decarboxylative deamination reaction, directly generating pent-4-en-1-amine. This mechanism is analogous to the formation of acrylamide (B121943) from asparagine under similar conditions. acs.orgresearchgate.net

This research highlights that amino acids, particularly lysine, serve as precursors for unsaturated amines through pathways involving decarboxylation and deamination, which are fundamental biochemical transformations. While these detailed findings pertain to pent-4-en-1-amine, they illustrate the potential for similar mechanisms to produce other alkenylamines, including this compound, from suitable amino acid precursors in biological or environmental contexts.

Degradation and Transformation Pathways in Biological and Environmental Systems

Alkenylamines, like other organic compounds, undergo various degradation and transformation processes in biological and environmental systems, influenced by factors such as microbial activity, enzymatic reactions, and physico-chemical conditions.

In the context of amine degradation, general mechanisms include oxidative and thermal degradation. These processes are particularly relevant in industrial settings, such as CO2 capture technologies, where amines are exposed to elevated temperatures and oxygen. Oxidative degradation is often triggered by the presence of oxidants, primarily oxygen, and can lead to the formation of various degradation products. ieaghg.orgbellona.orgntnu.noanr.fr Biological degradation by enzymes, such as monoamine oxidases, is also a significant pathway for the breakdown of amines in living systems. ieaghg.org

A specific transformation pathway observed for pent-4-en-1-amine (an isomer related to this compound) is its intramolecular cyclization to form piperidine. This cyclization occurs after the formation of pent-4-en-1-amine from lysine in model systems. Piperidine is a cyclic amine that can be formed through a nucleophilic addition reaction of the pent-4-en-1-amine intermediate. acs.orgresearchgate.net This exemplifies how alkenylamines can undergo further transformations in biological and environmental matrices, leading to the formation of other nitrogen-containing compounds.

Isotopic Labeling Studies to Elucidate Biogenetic Routes

Isotopic labeling is a powerful technique used to trace the incorporation of precursors into complex molecules and to elucidate the intricate steps of biosynthetic pathways. For alkenylamines, including the study of pathways related to this compound, stable isotopes such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) are commonly employed. beilstein-journals.orgkit.edu

Detailed research findings from isotopic labeling studies on the formation of pent-4-en-1-amine from lysine in lysine/glucose model systems provide a clear illustration of this methodology. Researchers utilized various specifically labeled precursors to confirm the origin of carbon and nitrogen atoms in the resulting pent-4-en-1-amine and its subsequent transformation products. acs.orgresearchgate.net

Table 1: Isotopic Labeling Precursors and Their Applications in Alkenylamine Biosynthesis Studies

| Labeled Precursor | Isotope | Purpose in Study (Example: Lysine/Glucose System) | Reference |

| [¹⁵Nα]lysine·2HCl | ¹⁵N | To track the fate of the alpha-amino nitrogen from lysine. | acs.orgresearchgate.net |

| [¹⁵Nε]lysine·2HCl | ¹⁵N | To track the fate of the epsilon-amino nitrogen from lysine. | acs.orgresearchgate.net |

| [U-¹³C₆]lysine·2HCl | ¹³C | To confirm the incorporation of the entire carbon skeleton of lysine. | acs.orgresearchgate.net |

| [¹³C-6]lysine·2HCl | ¹³C | To specifically label the C-6 position of lysine. | acs.orgresearchgate.net |

| [U-¹³C₆]glucose | ¹³C | To investigate the contribution of sugar carbons to the product. | acs.orgresearchgate.net |

By analyzing the isotopic enrichment patterns in the products using techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), researchers can identify which atoms from the precursors are incorporated into the final compound. For instance, the complete labeling studies on pent-4-en-1-amine from lysine and glucose provided structural analysis and confirmed the presence of a specific adduct incorporating pent-4-en-1-amine, thereby supporting the proposed biogenetic routes. acs.org Such studies are crucial for understanding the precise atomic rearrangements and intermediate steps involved in the natural formation of alkenylamines.

Structure Reactivity Relationships and Design Principles for Alkenylamines

Influence of Alkene Geometry (E/Z Isomerism) on Chemical Behavior

The geometry of the carbon-carbon double bond in pent-2-en-1-amine, designated as either E (trans) or Z (cis), plays a pivotal role in determining the stereochemical outcome of its reactions. The spatial arrangement of the substituents around the double bond directly influences the transition state energies and the accessibility of the reacting centers, leading to different product distributions.

In many reactions involving alkenylamines, the geometry of the starting alkene dictates the stereochemistry of the product. For instance, in reactions such as iron-catalyzed carboxyamidation, the E and Z isomers of an alkene can lead to the formation of opposite major diastereomers. researchgate.net Studies on related systems have shown that while the Z isomer might react to give a similar yield to its E counterpart, it often results in a lower diastereomeric ratio. researchgate.net This demonstrates that the alkene geometry is a critical factor in controlling the three-dimensional structure of the product.

The differential reactivity of E and Z isomers can be attributed to steric and electronic factors. In the Z-isomer of this compound, the ethyl group and the aminomethyl group are on the same side of the double bond, which can lead to increased steric hindrance compared to the E-isomer. This steric clash can influence the approach of reagents and favor specific reaction pathways that minimize steric strain. This principle is fundamental in stereoselective synthesis, where the choice of one geometric isomer over another is a key strategy for achieving a desired stereochemical outcome. windows.net

Table 1: Influence of Alkene Geometry on Reaction Diastereoselectivity (Hypothetical Example based on related systems)

| Starting Isomer | Reaction Condition | Major Product Diastereomer | Diastereomeric Ratio (dr) |

|---|---|---|---|

| (E)-pent-2-en-1-amine | Catalytic Asymmetric Dihydroxylation | (2R,3S)-pentane-1,2,3-triol derivative | >95:5 |

Note: This table is a hypothetical representation based on typical outcomes in asymmetric reactions of E/Z isomers and is for illustrative purposes.

Stereoelectronic Effects on Amine Basicity and Nucleophilicity

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties, are crucial for understanding the basicity and nucleophilicity of this compound. wikipedia.orgbaranlab.org The key factors at play are the hybridization of the nitrogen atom and the electronic interaction between the nitrogen lone pair and the adjacent π-system of the alkene.

The basicity of an amine is determined by the availability of its nitrogen lone pair to accept a proton. chemistrysteps.comlibretexts.org In this compound, the nitrogen atom is sp³-hybridized. Generally, alkylamines are more basic than ammonia (B1221849) due to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen. chemistrysteps.comlibretexts.org However, the presence of the C=C double bond introduces competing effects. The sp²-hybridized carbons of the alkene are more electronegative than sp³-hybridized carbons, which can lead to a slight electron-withdrawing effect, potentially reducing the basicity compared to a saturated amine like pentylamine.

The nucleophilicity of amines, their ability to donate an electron pair to an electrophile, is also governed by these factors. fiveable.me The availability of the nitrogen lone pair is paramount. A potential stereoelectronic interaction in this compound is the hyperconjugation between the nitrogen lone pair orbital and the antibonding σ* orbital of the adjacent C-C bond, or the π* orbital of the C=C bond. The efficiency of this orbital overlap depends on the conformation of the molecule. When the lone pair is anti-periplanar to the C-C bond, a stabilizing interaction can occur, which delocalizes the lone pair to some extent and can modulate its reactivity. wikipedia.orgmsu.ru This delocalization can decrease basicity but may influence the amine's behavior as a nucleophile in different ways depending on the reaction mechanism. libretexts.orgmasterorganicchemistry.comlibretexts.org

Table 2: Comparison of Basicity (pKa of Conjugate Acid)

| Compound | Structure | Hybridization of N | Key Electronic Effect | Approximate pKaH |

|---|---|---|---|---|

| Pentylamine | CH₃(CH₂)₄NH₂ | sp³ | +I effect of alkyl chain | 10.6 |

| This compound | CH₃CH₂CH=CHCH₂NH₂ | sp³ | +I effect vs. electronegativity of sp² carbons | ~10.0-10.4 |

Note: The pKaH for this compound is an estimated value based on the effects discussed.

Conformational Analysis and its Impact on Reaction Stereoselectivity

The reactivity and stereoselectivity of this compound are also profoundly influenced by its conformational preferences. The molecule can adopt various conformations due to rotation around the C-C and C-N single bonds. The relative stability of these conformers determines the ground-state population and can dictate the pathway of a stereoselective reaction. windows.net

Studies on the simpler analogue, allyl amine, have shown that multiple conformers exist with very small energy differences between them. nih.govresearchgate.net These conformers are defined by the dihedral angles around the single bonds adjacent to the double bond. For this compound, rotation around the C1-C2 and C1-N bonds leads to various staggered conformations. The most stable conformers will be those that minimize steric interactions (e.g., gauche interactions) and maximize stabilizing stereoelectronic interactions, such as hyperconjugation.

The preferred conformation of this compound at the moment of reaction can lead to facial selectivity, where a reagent preferentially attacks one face of the molecule over the other. For example, in an epoxidation reaction, the oxidizing agent will approach the double bond from the less sterically hindered face, which is determined by the molecule's dominant conformation. This concept, known as allylic 1,3-strain, is a critical factor in controlling stereoselectivity in reactions of allylic systems. msu.ru The conformation that minimizes this strain will be favored, presenting a specific trajectory for the incoming reagent and leading to a major stereoisomer as the product. The interplay between the molecule's adsorption geometry on a catalyst surface and its inherent conformational preferences is also a key determinant of reaction selectivity in heterogeneous catalysis. researchgate.net

Table 3: Common Conformers of Allylic Systems and Potential Influence

| Conformation Type | Description | Dihedral Angle (C=C-C-N) | Potential Impact on Reactivity |

|---|---|---|---|

| syn | Nitrogen is eclipsed or nearly eclipsed with the double bond | ~0° | High energy, disfavored; can expose one face to attack if forced. |

| gauche | Nitrogen is at a staggered position relative to the double bond | ~60° | Often a low-energy conformer; presents a specific steric environment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.